
Tosylate de MK-4827
Vue d'ensemble
Description
Le tosilate de niraparib est une forme salifiée du niraparib, un inhibiteur de la poly(ADP-ribose) polymérase. Il est principalement utilisé dans le traitement du cancer épithélial de l’ovaire, des trompes de Fallope ou du péritoine primaire récurrent. En inhibant les enzymes poly(ADP-ribose) polymérase, le tosilate de niraparib induit une cytotoxicité dans les cellules cancéreuses, ce qui en fait un agent thérapeutique précieux en oncologie .
Applications De Recherche Scientifique
Ovarian Cancer Treatment
Niraparib tosylate is primarily indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have responded to platinum-based chemotherapy. Clinical trials have demonstrated significant improvements in progression-free survival (PFS) among patients treated with niraparib compared to placebo:
- NOVA Study : In a pivotal phase III trial, patients receiving niraparib had a median PFS of 20.9 months compared to 5.7 months for those on placebo (hazard ratio 0.26) .
Combination Therapies
Recent studies have explored the use of niraparib tosylate in combination with other therapies:
- Radiation Therapy : Niraparib tosylate has been shown to enhance the effectiveness of radiation therapy. A study reported that combining niraparib with radiation significantly reduced cell proliferation and increased apoptosis in esophageal cancer cells . The combination therapy resulted in a markedly higher tumor suppression rate compared to either treatment alone.
Case Study: Radiosensitization
A preclinical study investigated the radiosensitizing effects of niraparib tosylate on esophageal squamous cell carcinoma. The results indicated that:
- The combination of niraparib and radiation led to a significant decrease in colony formation efficiency (P < 0.01).
- Cell apoptosis was significantly higher in the combination group compared to either treatment alone.
- The study concluded that down-regulation of FANCG may be related to the enhanced radiosensitivity observed .
Safety Profile
The safety profile of niraparib tosylate has been extensively documented. In clinical settings:
- Adverse events (AEs) were reported in 98% of patients treated with niraparib, with grade 3 or 4 AEs occurring in 65% of cases . Common AEs included thrombocytopenia (28%), anemia (25%), and neutropenia (11%).
- A real-world study involving 514 patients confirmed similar findings regarding hematological AEs, with manageable rates of toxicity through dose adjustments .
Comparative Data Table
Mécanisme D'action
Le tosilate de niraparib exerce ses effets en inhibant les enzymes poly(ADP-ribose) polymérase, en particulier la poly(ADP-ribose) polymérase-1 et la poly(ADP-ribose) polymérase-2. Ces enzymes jouent un rôle crucial dans la réparation de l’ADN. En bloquant leur activité, le tosilate de niraparib induit une cytotoxicité dans les cellules cancéreuses, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses présentant un déficit en recombinaison homologue .
Analyse Biochimique
Biochemical Properties
MK-4827 tosylate plays a crucial role in biochemical reactions by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. These enzymes are involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting these enzymes, MK-4827 tosylate prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This compound interacts with various biomolecules, including DNA, proteins involved in DNA repair, and other cellular components .
Cellular Effects
MK-4827 tosylate has profound effects on various types of cells and cellular processes. In cancer cells with BRCA1 or BRCA2 mutations, this compound induces cell death by preventing the repair of DNA damage. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. MK-4827 tosylate has been shown to inhibit the proliferation of cancer cells and sensitize them to radiation therapy .
Molecular Mechanism
The mechanism of action of MK-4827 tosylate involves the selective inhibition of poly (ADP-ribose) polymerase 1 and poly (ADP-ribose) polymerase 2. By binding to these enzymes, MK-4827 tosylate prevents their activity, leading to the accumulation of DNA damage. This inhibition results in the formation of poly (ADP-ribose) polymerase-DNA complexes, which further contribute to DNA damage and cell death. Additionally, MK-4827 tosylate induces changes in gene expression and disrupts cellular processes involved in DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-4827 tosylate have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Studies have shown that MK-4827 tosylate can reduce poly (ADP-ribose) levels in tumors within one hour of administration, with the effects persisting for up to 24 hours. This prolonged period of inhibition enhances the flexibility of experimental designs and clinical trials .
Dosage Effects in Animal Models
The effects of MK-4827 tosylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits poly (ADP-ribose) polymerase activity and induces DNA damage in cancer cells. Higher doses of MK-4827 tosylate have been associated with increased toxicity and adverse effects. Studies have shown that a dose of 50 mg/kg once daily or 25 mg/kg twice daily maximizes the radiation enhancement effects of MK-4827 tosylate in combination with radiotherapy .
Metabolic Pathways
MK-4827 tosylate is involved in various metabolic pathways, including hydrolytic and conjugative metabolic conversions. The compound undergoes hydrolysis to form amide hydrolyzed niraparib and its glucuronide conjugate. These metabolic pathways contribute to the elimination of MK-4827 tosylate from the body through renal and hepatic excretion. The oxidative pathway is minimal in the metabolism of MK-4827 tosylate .
Transport and Distribution
MK-4827 tosylate is transported and distributed within cells and tissues through various mechanisms. The compound exhibits acceptable pharmacokinetics, with high plasma clearance and a large volume of distribution. MK-4827 tosylate is well-absorbed and demonstrates excellent bioavailability. It is distributed to various tissues, including tumors, where it exerts its inhibitory effects on poly (ADP-ribose) polymerase enzymes .
Subcellular Localization
The subcellular localization of MK-4827 tosylate is primarily within the nucleus, where it interacts with poly (ADP-ribose) polymerase enzymes and DNA. This localization is crucial for its inhibitory activity on DNA repair processes. MK-4827 tosylate’s ability to target specific compartments within the cell enhances its effectiveness in inducing DNA damage and cell death in cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du tosilate de niraparib implique plusieurs étapes, en commençant par l’acide nitrobenzoïque de 3-méthyl-2. Le processus comprend l’estérification, l’hydroformylation méthylique, la réaction de base de Schiff, la cyclisation, l’amidation, la dé-BOC et la résolution chirale. Cette méthode est efficace, facile à mettre en œuvre et adaptée à la production industrielle .
Méthodes de production industrielle
La production industrielle du tosilate de niraparib suit généralement les voies de synthèse mentionnées ci-dessus, avec une optimisation pour la fabrication à grande échelle. Le processus garantit une pureté et un rendement élevés, ce qui le rend viable pour la production commerciale .
Analyse Des Réactions Chimiques
Types de réactions
Le tosilate de niraparib subit diverses réactions chimiques, notamment :
Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des alcools .
Applications de recherche scientifique
Le tosilate de niraparib a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la poly(ADP-ribose) polymérase.
Biologie : Étudié pour ses effets sur les mécanismes de réparation de l’ADN et la régulation du cycle cellulaire.
Médecine : Principalement utilisé en oncologie pour le traitement des cancers de l’ovaire, des trompes de Fallope et du péritoine primaire. .
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses.
Comparaison Avec Des Composés Similaires
Composés similaires
Olaparib : Un autre inhibiteur de la poly(ADP-ribose) polymérase utilisé dans le traitement du cancer de l’ovaire.
Rucaparib : Similaire au niraparib, utilisé pour le traitement des cancers de l’ovaire et de la prostate.
Talazoparib : Un puissant inhibiteur de la poly(ADP-ribose) polymérase utilisé dans le traitement du cancer du sein.
Unicité du tosilate de niraparib
Le tosilate de niraparib se distingue par sa forte sélectivité envers la poly(ADP-ribose) polymérase-1 et la poly(ADP-ribose) polymérase-2, ce qui le rend très efficace pour induire une cytotoxicité dans les cellules cancéreuses. Sa biodisponibilité orale et son profil pharmacocinétique favorable renforcent encore son potentiel thérapeutique .
Activité Biologique
Niraparib tosylate, a potent inhibitor of poly(ADP-ribose) polymerases (PARP-1 and PARP-2), has garnered significant attention in cancer therapy, particularly for its role in enhancing radiosensitivity and its efficacy against various malignancies. This article explores the biological activity of niraparib tosylate, detailing its mechanisms of action, pharmacodynamics, and clinical implications supported by diverse research findings.
Niraparib tosylate functions primarily as a PARP inhibitor , disrupting the DNA repair process. By inhibiting PARP-1 and PARP-2, niraparib tosylate prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks (DSBs) when combined with other treatments such as radiation therapy. This mechanism is particularly effective in tumors with deficient homologous recombination repair pathways, such as those with BRCA mutations.
Pharmacodynamics and Pharmacokinetics
Niraparib tosylate exhibits selective inhibition with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2, indicating high potency against these targets . The compound has a molecular mass of 320.4 g/mol and is characterized by a high volume of distribution and a long elimination half-life, which supports its sustained therapeutic effects in vivo .
Key pharmacokinetic parameters include:
- C_max : Peak plasma concentration observed at approximately 2.49 hours post-administration.
- t_1/2 : Average terminal half-life of 92.5 hours , allowing for once-daily dosing .
Case Studies and Clinical Trials
-
Ovarian Cancer Treatment :
In pivotal studies, niraparib tosylate demonstrated significant improvements in progression-free survival (PFS) among patients with recurrent platinum-sensitive ovarian cancer. In one study, patients with germline BRCA mutations experienced a median PFS of 21 months , compared to 5.5 months for those on placebo (HR 0.26; p < 0.0001) . -
Combination Therapy with Radiation :
A study assessing niraparib tosylate's ability to enhance radiosensitivity in esophageal squamous cell carcinoma revealed that the combination treatment significantly reduced cell proliferation and increased apoptosis compared to radiation alone. The colony formation efficiency was markedly lower in the combination group (p < 0.01), indicating enhanced therapeutic efficacy .
In Vitro Studies
In vitro assays have shown that niraparib tosylate increases the formation of PARP-DNA complexes, leading to enhanced cytotoxicity in cancer cells. The compound has been shown to:
- Induce apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .
- Increase levels of γ-H2AX, a marker for DNA DSBs, confirming its role in promoting DNA damage .
In Vivo Studies
Xenograft models further support niraparib tosylate's efficacy, demonstrating significant tumor growth inhibition when combined with radiotherapy compared to either treatment alone .
Summary Table of Biological Activity
Parameter | Value/Description |
---|---|
Target Proteins | PARP-1, PARP-2 |
IC50 (PARP-1) | 3.8 nM |
IC50 (PARP-2) | 2.1 nM |
C_max | 540 ng/mL |
t_1/2 | 92.5 hours |
Median PFS (gBRCAmut) | 21 months |
Median PFS (non-gBRCAmut) | 9.3 months |
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFHXWLJMNKNC-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026487 | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-73-9 | |
Record name | Niraparib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niraparib tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIRAPARIB TOSYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.